molecular formula C12H19BN2O3 B7456082 1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B7456082
M. Wt: 250.10 g/mol
InChI Key: NXGXPFAWZYOJDS-UHFFFAOYSA-N
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Description

1-[(Oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features both an epoxide and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the boronate ester and epoxide groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[(Oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: The boronate ester can be reduced to form boronic acids.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the epoxide under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while reduction of the boronate ester results in boronic acids.

Scientific Research Applications

1-[(Oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its interaction with molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The boronate ester can interact with diols and other hydroxyl-containing molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 1-[(Oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole

Uniqueness

Compared to similar compounds, 1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its specific combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile tool in synthetic chemistry and materials science.

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-14-15(6-9)7-10-8-16-10/h5-6,10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGXPFAWZYOJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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